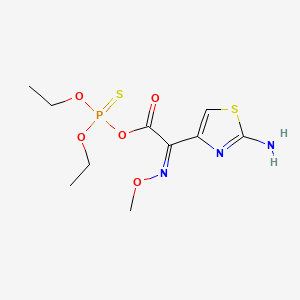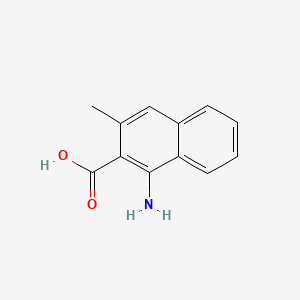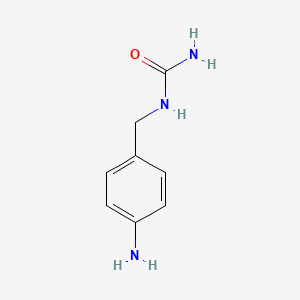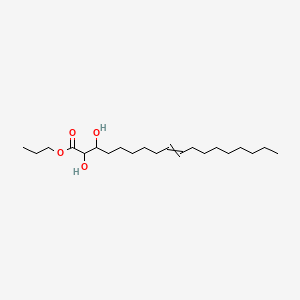
Ac-N-Me-Tyr-Val-Ala-Asp-aldehyde (pseudo acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ac-N-Me-Tyr-Val-Ala-Asp-aldehyde (pseudo acid)” is a potent, specific, reversible inhibitor of caspase-1 (ICE). It displayed a Ki of 0.2 ± 0.1 nM for recombinant human caspase-1 .
Molecular Structure Analysis
The molecular weight of “Ac-N-Me-Tyr-Val-Ala-Asp-aldehyde (pseudo acid)” is 492.53 . The sum formula is C₂₃H₃₂N₄O₈ .Scientific Research Applications
Inhibition of Interleukin-1 Beta Converting Enzyme (ICE)
Ac-N-Me-Tyr-Val-Ala-Asp-aldehyde and its analogs have been identified as potent, reversible inhibitors of the interleukin-1 beta converting enzyme (ICE), a crucial enzyme involved in the inflammatory response. The compound and its derivatives, such as the tetrapeptide aldehyde Ac-Tyr-Val-Ala-AspH (1, L-709,049), have shown significant inhibitory effects on ICE, suggesting their potential in modulating inflammatory processes and related diseases. The development of these peptidic aspartyl aldehydes and their evaluation underline the importance of peptide scaffolds in retaining potency and selectivity for ICE inhibition (Graybill et al., 2009; Mullican et al., 1994).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[acetyl(methyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O8/c1-13(2)21(24(36)25-14(3)22(34)26-17(12-29)11-20(32)33)27-23(35)19(28(5)15(4)30)10-16-6-8-18(31)9-7-16/h6-9,12-14,17,19,21,31H,10-11H2,1-5H3,(H,25,36)(H,26,34)(H,27,35)(H,32,33)/t14-,17-,19-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYDKJCHUAGGDW-VJARNRFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N(C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N(C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, [3-hydroxy-1-(hydroxymethyl)-1-methylpropyl]-, 1,1-](/img/no-structure.png)


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B573759.png)

![8h-[1,3]Dioxino[5,4-f]benzothiazole](/img/structure/B573763.png)



![4H-6,9-Methanofuro[2,3-d][1,2]oxazocine](/img/structure/B573771.png)


